Technical Whitepaper: 9-Oxabicyclo[3.3.1]nonan-2-one – Structural Dynamics, Synthesis, and Pharmacological Potential
Technical Whitepaper: 9-Oxabicyclo[3.3.1]nonan-2-one – Structural Dynamics, Synthesis, and Pharmacological Potential
Executive Summary
In the landscape of modern drug discovery and organic synthesis, bridged bicyclic ethers represent a highly privileged class of molecular scaffolds. Among these, 9-oxabicyclo[3.3.1]nonan-2-one has emerged as a critical building block. Characterized by its rigid oxygen-bridged framework and a reactive ketone moiety, this compound offers predictable conformational dynamics that are highly sought after in structure-based drug design. This whitepaper provides an in-depth technical analysis of its physicochemical properties, catalytic synthesis workflows, and the emerging pharmacological potential of its derivatives in targeted oncology[1].
Physicochemical Profiling & Structural Dynamics
The core structure of 9-oxabicyclo[3.3.1]nonan-2-one features a bicyclic nonane system where the 9-position is occupied by an oxygen atom, creating an ether bridge, while the 2-position features a ketone group[2],[3]. This specific geometry restricts the conformational flexibility of the ring system, locking it into a highly defined spatial arrangement. This rigidity is a significant asset in medicinal chemistry, as it minimizes the entropic penalty upon target receptor binding.
The fundamental quantitative properties of the base compound and its primary pharmacological derivative are summarized below.
Table 1: Core Physicochemical Properties
| Property | Value | Reference |
| CAS Registry Number | 19740-79-5 | [2],[4] |
| Molecular Formula | C8H12O2 | [2],[4] |
| Molecular Weight | 140.18 g/mol | [4] |
| Monoisotopic Mass | 140.0837 Da | [3] |
| SMILES String | C1CC2CCC(=O)C(C1)O2 | [3] |
| Structural Class | Bridged bicyclic ether/ketone | [3] |
Table 2: Pharmacological Profile of Key Derivative (6-hydroxy-)
| Parameter | Observation | Reference |
| Derivative CAS | 35570-54-8 | [5] |
| Primary Targets | EGFR, PTGS2 (COX-2) | [1] |
| Cell Line Efficacy | DU-145 (Prostate Carcinoma) | [1] |
| IC50 Value | 5.11 μg/mL | [1] |
| Selectivity Index | 14.84 (sparing Vero CCL-81 cells) | [1] |
| Gene Modulation | Downregulation of EGFR, PTGS2, BCL-2 | [1] |
Synthetic Methodologies & Mechanistic Pathways
The synthesis of the 9-oxabicyclo[3.3.1]nonane core typically leverages the transannular O-heterocyclization of cycloocta-1,5-diene (COD)[6]. This approach is favored for its high atom economy and scalability.
Catalytic synthesis workflow of 9-oxabicyclo[3.3.1]nonan-2-one from COD.
Protocol 1: Catalytic O-Heterocyclization and Selective Oxidation
Objective: High-yield, self-validating conversion of COD to the target bicyclic ketone.
Step 1: Epoxidation and Transannular Ring Closure
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Procedure: Disperse a heteropoly phosphotungstic acid catalyst (e.g., HPW-NH2-MCF) in a 30% aqueous H2O2 solution. Add COD dropwise under vigorous stirring at 60°C until complete conversion is observed via TLC[6].
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Causality & Validation: The immobilized tungstic acid acts as a green oxygen donor, facilitating the epoxidation of the diene. The acidic microenvironment subsequently triggers an intramolecular transannular ring closure (O-heterocyclization), yielding 9-oxabicyclo[3.3.1]nonane-2,6-diol[6]. The use of aqueous H2O2 ensures water is the only byproduct, adhering strictly to green chemistry principles while preventing the formation of toxic chlorinated intermediates[6].
Step 2: Selective Oxidation
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Procedure: Dissolve the intermediate diol in acetone and cool the reaction vessel to 0°C. Add Jones reagent ( CrO3 in dilute H2SO4 ) dropwise until a persistent orange color remains, indicating an excess of the oxidant. Quench the reaction immediately with isopropanol[6].
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Causality & Validation: The Jones reagent selectively oxidizes the secondary hydroxyl groups to ketones. Strict temperature control (0°C) is critical; elevated temperatures provide the activation energy required to cleave the highly strained ether bridge. The immediate color change upon isopropanol quenching visually validates the neutralization of the active chromium species.
Step 3: Workup and Structural Stabilization
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Procedure: Extract the product with dichloromethane (DCM). Wash the organic layer extensively with saturated NaHCO3 followed by brine. Dry over anhydrous Na2SO4 , concentrate under reduced pressure, and purify via silica gel flash chromatography.
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Causality & Validation: The NaHCO3 wash is not merely a purification step; it is a chemical necessity. It neutralizes residual sulfuric acid from the Jones reagent, preventing acid-catalyzed degradation or ring-opening of the bicyclic ketone during thermal concentration, thereby ensuring the structural integrity of the final product.
Pharmacological Potential: Target Engagement & Molecular Docking
Recent advancements have highlighted the therapeutic potential of 9-oxabicyclo[3.3.1]nonan-2-one derivatives, specifically the 6-hydroxy- analog (CAS 35570-54-8)[5]. In silico and in vitro evaluations have demonstrated its profound efficacy against benign prostatic hyperplasia (BPH) and prostate cancer[1].
Molecular docking and apoptotic pathway targeting EGFR and PTGS2.
Protocol 2: In Vitro Cytotoxicity & Target Validation
Objective: Evaluate the anti-prostate cancer efficacy and mechanistically validate target engagement.
Step 1: Cell Culture and Seeding
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Procedure: Culture DU-145 (prostate carcinoma) cells in DMEM supplemented with 10% FBS. Seed at 1×104 cells/well in a 96-well plate and incubate overnight at 37°C in a 5% CO2 atmosphere.
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Causality: DU-145 is an androgen-independent prostate cancer cell line. Utilizing this specific line serves as a robust model for advanced, treatment-resistant prostate cancer, ensuring the translational relevance of the assay[1].
Step 2: Compound Treatment and MTT Bioassay
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Procedure: Treat the cells with varying concentrations of the 6-hydroxy derivative (0.1 - 100 μg/mL) for 48 hours. Introduce MTT reagent (3-[4,5-dimethylthiazol-2-yl]-2,5-diphenyltetrazolium bromide) and incubate for 4 hours. Solubilize the resulting formazan crystals and read absorbance at 570 nm.
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Causality & Validation: The MTT assay relies on mitochondrial reductases in viable cells to convert the soluble yellow tetrazolium salt into insoluble purple formazan. This biochemical conversion provides a direct, quantifiable metric of cell viability. The compound demonstrated an impressive IC50 of 5.11 μg/mL with a high selectivity index of 14.84, effectively sparing non-cancerous Vero CCL-81 cells[1].
Step 3: Gene Expression Profiling (RT-qPCR)
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Procedure: Extract total RNA from the treated cells, synthesize cDNA via reverse transcription, and perform qPCR targeting EGFR, PTGS2, and BCL-2 genes.
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Causality & Validation: This step creates a self-validating loop with the MTT assay. While the MTT assay proves phenotypic cell death, RT-qPCR validates the genotypic mechanism. Significant downregulation of EGFR and PTGS2 confirms the upstream molecular docking predictions, proving that the compound disrupts proliferative signaling and induces apoptosis via BCL-2 suppression[1].
References
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PubChemLite. 9-oxabicyclo[3.3.1]nonan-2-one Structural Information. Retrieved from: [Link]
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ChemSrc. 35570-54-8 CAS Database (9-Oxabicyclo[3.3.1]nonan-2-one, 6-hydroxy-). Retrieved from:[Link]
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International Journal of Science and Research Archive (IJSRA). In silico and in vitro evaluation of compounds from Methanol whole extracts of Solanum aculeastrum Dunal berries against benign prostatic hyperplasia and prostate cancer. Retrieved from: [Link]
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ResearchGate. Synthesis of Enantiopure 9‐Oxabicyclononanediol Derivatives by Lipase‐Catalyzed Transformations and Determination of Their Absolute Configuration. Retrieved from:[Link]
Sources
- 1. ijsra.net [ijsra.net]
- 2. 9-oxabicyclo[3.3.1]nonan-2-one | 19740-79-5 [sigmaaldrich.com]
- 3. PubChemLite - 9-oxabicyclo[3.3.1]nonan-2-one (C8H12O2) [pubchemlite.lcsb.uni.lu]
- 4. CAS:19740-79-5, 9-Oxabicyclo[3.3.1]nonan-2-one-毕得医药 [bidepharm.com]
- 5. 35570-54-8_CAS号:35570-54-8_9-Oxabicyclo[3.3.1]nonan-2-one, 6-hydroxy - 化源网 [chemsrc.com]
- 6. researchgate.net [researchgate.net]
